2,4,6-trimethyl-N-(propan-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-8(2)14-13(15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAULLUPFXYZHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4,6 Trimethyl N Propan 2 Yl Benzamide and Analogues
Established Amide Bond Formation Strategies
Conventional methods for amide synthesis rely on the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. researchgate.net While effective for many substrates, these approaches often encounter limitations with sterically demanding partners. rsc.org
Conventional Coupling Reagent-Mediated Protocols
The most common approach to amide bond formation involves the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for amidation. chimia.chresearchgate.net A vast array of such reagents is commercially available, with carbodiimides and phosphonium (B103445) or uronium/aminium salts being the most prominent. chimia.chpeptide.com
Common coupling reagents include Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.comnih.gov More advanced reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). researchgate.netpeptide.com
However, the synthesis of sterically hindered amides is a significant challenge even for the best coupling reagents. chimia.chnih.gov The difficulty arises from the slow rate of nucleophilic attack by the amine on the activated carboxylate in a sterically congested environment. chimia.ch In many cases, these standard protocols provide the desired product in low yields or not at all when both the acid and amine are sterically hindered. rsc.org For instance, highly nucleophilic amines can react directly with guanidinium-type coupling reagents like HATU, leading to undesired side products instead of the target amide. researchgate.net
Table 1: Conventional Coupling Reagents and Their Limitations
| Reagent Class | Examples | General Application | Limitations with Sterically Hindered Substrates |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDCI | Widely used for preparing amides, esters, and anhydrides. peptide.com | Often inefficient for coupling bulky acids and amines; can lead to side reactions. rsc.orgpeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly PyAOP for coupling N-methylated amino acids. peptide.com | Can be less effective in cases of extreme steric hindrance on both coupling partners. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very efficient with rapid reaction times and low racemization, especially with an HOBt additive. peptide.com | Performance drops significantly with hindered substrates; can lead to guanylation of the amine as a side reaction. researchgate.netrsc.org |
Direct Amidation Approaches
Direct amidation involves the condensation of a carboxylic acid and an amine without prior activation, typically at high temperatures to remove water. acs.org Boron-based catalysts have emerged as a prominent class of reagents for facilitating this transformation under milder conditions. acs.orgacs.org Boronic acids, for example, can catalyze direct amide formation, though they generally require dehydrating agents or azeotropic reflux to remove the water byproduct. acs.org
More recently, borate (B1201080) esters have been shown to be highly effective catalysts for the direct amidation of a wide range of substrates, including those previously considered unsuitable for catalytic amidation. rsc.org These catalysts can be generated in situ and have demonstrated high reactivity with challenging carboxylic acid and amine pairs. researchgate.net For instance, while a simple boronic acid catalyst may be completely inactive in the reaction between a coordinating amine like 2-aminopyridine (B139424) and phenylacetic acid, a borate ester catalyst can mediate the reaction with moderate activity. rsc.orgresearchgate.net This enhanced reactivity is crucial for hindered substrates, although extremely bulky amines like 1-adamantylamine may still show low reactivity. rsc.org
Table 2: Comparison of Boron-Based Catalysts for Direct Amidation
| Catalyst Type | Example Catalyst | Key Features | Performance with Hindered Substrates |
|---|---|---|---|
| Boric Acid | B(OH)₃ | Very low-cost catalyst for relatively reactive substrates. rsc.org | Generally ineffective for sterically hindered or electron-deficient substrates. |
| Boronic Acids | Aryl-B(OH)₂ | Catalyzes direct amidation but often requires water removal (e.g., molecular sieves, azeotropic reflux). acs.org | Activity can be significantly inhibited by coordinating substrates (e.g., heterocyclic amines). rsc.orgresearchgate.net |
| Borate Esters | B(OCH₂CF₃)₃ | Highly effective for a broad range of acids and amines, often without needing a separate dehydrating agent. acs.org Can mediate reactions with substrates that deactivate other catalysts. rsc.org | Shows higher reactivity than boronic acids for many challenging substrates, though extreme steric bulk can still limit yield. rsc.org |
Advanced Synthetic Techniques for Sterically Hindered Amides
To address the shortcomings of classical methods, a range of advanced synthetic techniques has been developed, focusing on alternative activation modes and reaction pathways that are less susceptible to steric effects. rsc.org
Metal-Catalyzed Amidation Reactions and Cross-Coupling
Transition metal-catalyzed reactions represent a powerful strategy for forming amide bonds, often through novel mechanisms like C-H bond functionalization. rsc.orgnih.gov Rhodium(III)-catalyzed protocols, for example, have been developed for the amidation of anilide C-H bonds with isocyanates. nih.gov This method provides a direct and atom-economical synthesis of N-acyl anthranilamides from readily available starting materials, avoiding the need for pre-activated carboxylic acids. nih.gov While the reaction is effective for various isocyanates, its yield can be modest with exceptionally bulky partners like 1-adamantyl isocyanate. nih.gov
Copper-catalyzed systems have also been extensively studied for amide bond formation. rsc.org These methods can facilitate the amidation of C-H bonds, including those at benzylic, allylic, and even unactivated sp³-hybridized positions. acs.org The mechanism often involves copper-amidate or -imidate intermediates that react with alkyl radicals, offering a pathway distinct from traditional nucleophilic substitution. acs.org
Non-Classical Synthetic Routes (e.g., Grignard Reagents, Isocyanates)
Alternative, non-classical routes that circumvent the direct coupling of a carboxylic acid and an amine have proven particularly fruitful for constructing sterically congested amides. chimia.chnih.gov
One such strategy is the decarboxylative condensation of carboxylic acids with isocyanates. nih.gov In this approach, the simple mixing of a carboxylate salt with an aryl or other electron-deficient isocyanate at room temperature results in the formation of the corresponding amide and the extrusion of carbon dioxide. acs.org This method is operationally simple, atom-economical, and compatible with a wide variety of functional groups. acs.org
A more robust and widely applicable solution to the synthesis of sterically hindered amides is the direct addition of Grignard reagents to isocyanates. chimia.chnih.gov This C-C bond-forming approach to amide synthesis provides a facile and powerful alternative to the conventional C-N bond formation process. chimia.ch The reaction is typically fast, user-friendly, and proceeds in high yield even with exceptionally bulky substrates where traditional coupling methods fail. chimia.ch For example, sterically demanding Grignard reagents like tert-butylmagnesium chloride and mesitylmagnesium bromide add readily to hindered isocyanates to provide the corresponding amides in high yields. chimia.ch
Table 3: Synthesis of Sterically Hindered Amides via Grignard Reagent Addition to Isocyanates
| Isocyanate | Grignard Reagent | Product Amide | Reported Yield |
|---|---|---|---|
| 2,6-diisopropylphenyl isocyanate | tert-butylmagnesium chloride | N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide | 95% chimia.ch |
| 2,6-diisopropylphenyl isocyanate | 1-adamantylmagnesium bromide | N-(2,6-diisopropylphenyl)-1-adamantanecarboxamide | 96% chimia.ch |
| 2,6-diisopropylphenyl isocyanate | mesitylmagnesium bromide | N-(2,6-diisopropylphenyl)-2,4,6-trimethylbenzamide | 91% chimia.ch |
| tert-butyl isocyanate | mesitylmagnesium bromide | N-tert-butyl-2,4,6-trimethylbenzamide | 99% chimia.ch |
Strategies to Overcome Steric Challenges in Amide Synthesis
A key strategy for overcoming steric hindrance is to minimize the size of the activated acylating agent. rsc.org Acyl fluorides are ideal in this regard, as they are significantly smaller than the bulky activated esters or anhydrides formed with common coupling reagents, yet they exhibit high reactivity towards amines. rsc.orgrsc.org Protocols have been developed for the in situ formation of acyl fluorides from carboxylic acids using fluorinating agents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) or BTFFH, followed by reaction with the amine at elevated temperatures. rsc.orgrsc.org This approach has proven efficient for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines where standard methods have failed. rsc.org
Another successful strategy involves fundamentally changing the reaction partners, as seen in the Grignard-isocyanate protocol. chimia.chnih.gov This method bypasses the sterically demanding nucleophilic attack of an amine on an activated carboxylic acid, instead relying on the addition of a highly reactive organometallic reagent to an electrophilic isocyanate. chimia.chchimia.ch
Reaction Pathway Elucidation and Mechanistic Investigations
The synthesis of 2,4,6-trimethyl-N-(propan-2-yl)benzamide, typically from 2,4,6-trimethylbenzoyl chloride and propan-2-amine, is a classic example of nucleophilic acyl substitution. However, the significant steric hindrance posed by the methyl groups on the aromatic ring and the isopropyl group on the amine introduces complexities that merit detailed mechanistic investigation.
Kinetic studies are fundamental to understanding the rate and efficiency of the amide bond formation. The reaction to form this compound is subject to considerable steric hindrance, which profoundly impacts its rate.
The formation of an amide from an acyl chloride and an amine generally follows second-order kinetics, being first-order in each reactant. The rate equation can be expressed as:
Rate = k[2,4,6-trimethylbenzoyl chloride][propan-2-amine]
The rate constant, k, for this reaction is expected to be significantly lower than for less sterically encumbered analogues. The ortho-methyl groups on the benzoyl chloride partially shield the carbonyl carbon, making the approach of the nucleophile (propan-2-amine) more difficult. The bulky isopropyl group of the amine further exacerbates this steric clash. This increased steric hindrance raises the activation energy (Ea) of the reaction, meaning more energy is required for the reactants to reach the transition state and form the product.
The choice of solvent and the use of a base are also critical kinetic factors. Aprotic solvents are typically used to avoid solvating the amine nucleophile via hydrogen bonding. A non-nucleophilic base is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.
Table 1: Comparison of Factors Affecting Amide Formation Kinetics
| Factor | Less Hindered System (e.g., Benzoyl chloride + Propylamine) | Highly Hindered System (2,4,6-trimethylbenzoyl chloride + Propan-2-amine) | Kinetic Consequence |
|---|---|---|---|
| Steric Hindrance | Low | High (ortho-methyl groups on acyl chloride, isopropyl group on amine) | Slower reaction rate (lower k), higher activation energy (Ea) |
| Nucleophilicity | Moderate | Moderate (reduced by steric bulk) | Reduced effective nucleophilicity slows the rate of attack |
| Reaction Conditions | Often proceeds readily at room temperature. | May require elevated temperatures or longer reaction times to achieve good conversion. | Increased energy input needed to overcome the activation barrier |
The mechanism of this amide formation proceeds through a multi-step pathway involving a key tetrahedral intermediate. wikipedia.org Understanding the structure and stability of the intermediates and transition states is crucial for explaining the reaction's outcome.
Nucleophilic Attack and Formation of the Tetrahedral Intermediate : The reaction initiates with the lone pair of electrons on the nitrogen of propan-2-amine attacking the electrophilic carbonyl carbon of 2,4,6-trimethylbenzoyl chloride. This leads to the formation of a high-energy, transient tetrahedral intermediate. wikipedia.org This intermediate features a central carbon atom bonded to the 2,4,6-trimethylphenyl group, a negatively charged oxygen, a chlorine atom, and the positively charged nitrogen of the amine moiety. The stability of this intermediate is low due to the severe steric crowding between the bulky substituents.
Proton Transfer : The final step is a rapid acid-base reaction where a base (such as another molecule of propan-2-amine or an added scavenger base) removes the proton from the nitrogen atom, yielding the neutral this compound product and ammonium (B1175870) chloride.
Computational studies on related amide formation reactions help to model the energy profiles of these pathways. rsc.orgnih.gov For sterically hindered systems, the transition states leading to and from the tetrahedral intermediate are significantly higher in energy compared to unhindered systems, directly correlating with the slower observed reaction rates.
Advanced Structural and Spectroscopic Characterization for Mechanistic Insights
Advanced Chiroptical Spectroscopy (if chiral centers are induced or relevant to research)
While the chemical structure of 2,4,6-trimethyl-N-(propan-2-yl)benzamide does not possess a traditional stereocenter, its unique substitution pattern gives rise to the phenomenon of atropisomerism, a form of axial chirality. This chirality results from hindered rotation around the single bond connecting the 2,4,6-trimethylphenyl group and the amide carbonyl group. The steric bulk of the two ortho-methyl groups on the benzene (B151609) ring, in conjunction with the N-isopropyl group, restricts free rotation, leading to the existence of stable, non-superimposable mirror-image conformers known as atropisomers. researchgate.netacs.org These atropisomers are enantiomers and can, in principle, be separated and characterized.
The study of these atropisomers is critical for understanding the molecule's three-dimensional structure and its potential interactions in a chiral environment, such as with biological macromolecules. Advanced chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for investigating such chiral molecules.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like the atropisomers of this compound, CD spectra would provide a unique fingerprint for each enantiomer. The spectra would be expected to show mirror-image curves, with positive and negative Cotton effects corresponding to the electronic transitions of the chromophores within the molecule, primarily the benzamide (B126) moiety. Analysis of the CD spectrum can help in the absolute configuration assignment of the atropisomers when compared with quantum chemical calculations. mdpi.com
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly sensitive to the solution-state conformation of molecules. For this compound, VCD could be employed to study the conformational equilibrium of the atropisomers in different solvents and at various temperatures. This would offer detailed insights into the rotational barrier and the stability of the chiral axis.
The stability of atropisomers can be classified based on their half-life for racemization. This classification is crucial for determining whether the atropisomers can be isolated and studied as separate entities.
| Class | Half-life (t1/2) at 37 °C | Stereochemical Stability |
|---|---|---|
| Class 1 | < 60 seconds | Freely interconverting, considered conformationally flexible. |
| Class 2 | 60 seconds < t1/2 < 4.5 years | Separable under specific conditions, but may racemize over time. |
| Class 3 | > 4.5 years | Stereochemically stable, can be isolated and handled as separate enantiomers. |
Given the significant steric hindrance in this compound, it is plausible that its atropisomers could fall into Class 2 or even Class 3, making them amenable to detailed chiroptical studies. Such investigations would be essential for any future development of this compound in fields where stereochemistry plays a critical role.
Reactivity Profiles and Transformational Chemistry of 2,4,6 Trimethyl N Propan 2 Yl Benzamide
Amide Bond Stability and Hydrolysis Kinetics
The amide bond is generally recognized for its high stability, a consequence of resonance delocalization that imparts a partial double bond character to the C-N bond. nih.gov In 2,4,6-trimethyl-N-(propan-2-yl)benzamide, this inherent stability is significantly amplified by steric hindrance. The three methyl groups on the phenyl ring, particularly the two at the ortho positions, along with the bulky N-isopropyl group, create a sterically congested environment around the carbonyl center. rsc.orgnih.gov This crowding physically obstructs the approach of nucleophiles, such as hydroxide (B78521) ions or water, which are necessary for hydrolysis. acs.orgmasterorganicchemistry.com
Under basic conditions, the hydrolysis of amides typically proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon. For tertiary amides like this compound, this step is often rate-limiting. umich.edu However, studies on similarly hindered amides show they are extremely resistant to hydrolysis, often requiring vigorous conditions such as high temperatures and strong concentrations of acid or base. umich.eduresearchgate.net In some non-aqueous systems, the rate of hydrolysis for tertiary amides can surprisingly increase with lipophilicity, reversing the typical trend seen in aqueous solutions. umich.eduarkat-usa.org
Table 1: Factors Influencing the Hydrolysis Stability of this compound
| Structural Feature | Effect on Hydrolysis | Rationale |
|---|---|---|
| Tertiary Amide | Decreased Reactivity | The absence of an N-H bond prevents certain catalytic pathways and increases stability compared to primary and secondary amides. |
| Ortho-Methyl Groups | Decreased Reactivity | Sterically shields the carbonyl carbon from nucleophilic attack. acs.org |
| N-Isopropyl Group | Decreased Reactivity | Adds to the steric bulk around the amide bond, further hindering nucleophilic approach. |
Functional Group Interconversions and Derivatization Strategies
Despite its stability, the amide group in this compound can be transformed into other functional groups, though often requiring potent reagents.
Reduction to Amines: The most common transformation of tertiary amides is their reduction to the corresponding tertiary amines. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. organic-synthesis.com The reaction proceeds by the addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride. stackexchange.com Catalytic hydrogenation of tertiary amides is also possible but often requires harsh conditions and specialized catalysts, such as bimetallic systems or nickel-based catalysts, due to the amide's robustness. u-tokyo.ac.jpnih.gov Sterically hindered amides can be particularly challenging to reduce catalytically. u-tokyo.ac.jp
Conversion to Ketones: The transformation of tertiary amides into ketones can be achieved by the addition of organometallic reagents like Grignard or organolithium reagents. Careful control of reaction conditions is necessary to prevent a second addition to the resulting ketone. This method can be chemoselective, allowing for the synthesis of complex ketones from readily available amides. nih.gov
Derivatization Strategies: Derivatization can occur at the aromatic ring or at the benzylic positions of the methyl groups.
Electrophilic Aromatic Substitution: The trimethylphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. However, the available positions are sterically hindered. Reactions like nitration or halogenation would likely occur at the C3 or C5 positions, directed by the ortho- and para-directing methyl groups. acadblock.comlibretexts.org
Benzylic Functionalization: The methyl groups on the aromatic ring can be sites for radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation.
Ortho-Lithiation: The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of an ortho-position by a strong base like n-butyllithium. wikipedia.orgbaranlab.org However, in this specific molecule, the ortho-positions are blocked by methyl groups. Instead, lithiation may occur at the benzylic position of one of the ortho-methyl groups, a process favored by lithium amide bases. uwindsor.caharvard.edu This creates a powerful nucleophile for subsequent reactions with various electrophiles.
Table 2: Selected Functional Group Interconversions
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Amide to Amine | 1. LiAlH₄, THF, reflux; 2. H₂O | Tertiary Amine | organic-synthesis.comstackexchange.com |
| Amide to Amine | NiCl₂(dppp), PMHS, THF | Tertiary Amine | nih.gov |
| Amide to Ketone | R-MgBr or R-Li, Et₂O, low temp. | Ketone | nih.gov |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitroarene | acadblock.com |
| Benzylic Bromination | NBS, CCl₄, light | Benzyl bromide | N/A |
Electrophilic and Nucleophilic Reactivity at Specific Molecular Centers
The reactivity of this compound is characterized by distinct electrophilic and nucleophilic centers.
Electrophilic Center: The primary electrophilic site is the carbonyl carbon. Due to the electronegativity of the oxygen atom, this carbon bears a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.orgstudymind.co.uk However, as previously noted, this reactivity is severely dampened by the steric hindrance from the flanking ortho-methyl and N-isopropyl groups. youtube.com This makes nucleophilic addition to the carbonyl a challenging transformation. libretexts.org
Nucleophilic Centers:
Carbonyl Oxygen: The lone pairs on the carbonyl oxygen atom make it a Lewis basic and nucleophilic center. It is the initial site of protonation in acid-catalyzed reactions. masterorganicchemistry.com
Amide Nitrogen: While the lone pair on the nitrogen atom is delocalized into the carbonyl group through resonance, it can still exhibit nucleophilic character, particularly in reactions that disrupt this resonance, such as in the formation of iminium intermediates during reduction. stackexchange.com
Aromatic Ring: The 2,4,6-trimethylphenyl group is an electron-rich, and therefore nucleophilic, aromatic system. The three electron-donating methyl groups increase the electron density of the π-system, making it more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgyoutube.com Electrophilic attack will occur at the available ring carbons (C3 and C5). masterorganicchemistry.com
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: Control over the site of reaction is a key consideration in the chemistry of this molecule.
Aromatic Ring Reactions: For electrophilic aromatic substitution, the regioselectivity is dictated by the existing substituents. The amide group is a deactivating meta-director, while the methyl groups are activating ortho- and para-directors. In this case, the powerful activating effect of the three methyl groups dominates, directing incoming electrophiles to the remaining open positions (C3 and C5). libretexts.orglibretexts.org The steric bulk surrounding the ring will also play a crucial role, potentially favoring the less hindered of the two available sites, although they are electronically equivalent.
Directed ortho Metalation (DoM): As mentioned, the amide functionality is a potent directed metalation group. wikipedia.orgbaranlab.orgyoutube.com In a typical scenario, it would direct lithiation to the ortho-position. Since these are blocked, an alternative regioselective outcome is the lithiation of the benzylic carbon of an ortho-methyl group, driven by the proximity to the coordinating amide group. uwindsor.ca
Stereoselectivity: this compound is an achiral molecule. The introduction of stereoselectivity would require reactions that either employ a chiral reagent or generate a new stereocenter. For example, the reduction of a ketone derived from this amide using a chiral reducing agent could yield a stereochemically enriched alcohol. Similarly, if a reaction at a benzylic position created a new stereocenter, the use of a chiral catalyst or auxiliary could potentially induce stereoselectivity. Without such external chiral influence, reactions would typically yield racemic mixtures of any chiral products.
Catalytic Applications and Ligand Development Based on the Benzamide (B126) Scaffold
While there are no specific reports detailing the use of this compound itself as a catalyst or ligand, its structural features suggest potential applications in these areas. Benzamide derivatives are known to serve as ligands for transition metals, coordinating through the carbonyl oxygen or, in some cases, involving the nitrogen or aromatic system. researchgate.netnih.gov
The combination of a coordinating amide group and significant steric bulk makes this molecule an interesting scaffold for ligand development. drugmoneyart.com
Ligand Design: The carbonyl oxygen can act as a Lewis basic donor site to coordinate to a metal center. The bulky 2,4,6-trimethylphenyl and N-isopropyl groups would create a well-defined, sterically demanding pocket around the metal. This steric hindrance can be advantageous in catalysis by:
Influencing the regioselectivity or stereoselectivity of a reaction by controlling the approach of substrates to the catalytic center. nih.gov
Promoting reductive elimination or preventing catalyst deactivation pathways like dimerization.
Stabilizing low-coordinate metal species.
Amide-based ligands have been employed in a variety of catalytic transformations, including hydrogenation, C-H functionalization, and cross-coupling reactions. nih.govnih.govdrugmoneyart.com The development of catalysts based on the this compound scaffold could offer a route to new reactivity and selectivity, particularly in transformations involving sterically demanding substrates. scispace.com
Theoretical and Computational Investigations of 2,4,6 Trimethyl N Propan 2 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, ab initio methods)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and energy. nih.gov For a molecule like 2,4,6-trimethyl-N-(propan-2-yl)benzamide, these calculations would typically be initiated by constructing a 3D model of the molecule.
DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular structures. researchgate.net The calculations would optimize the molecule's geometry to find the lowest energy arrangement of its atoms. This process yields key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2,4,6-trimethylbenzamide (B1618925), the amide group and the aryl moiety are nearly perpendicular, with a dihedral angle of 84.69 (6)°. researchgate.net Similar calculations for the target compound would reveal how the N-isopropyl group influences this geometry.
Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), offer higher levels of theory but with increased computational demand. These methods would provide a more refined understanding of the electronic structure.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound Note: This table is illustrative and not based on published data.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | 1.25 Å |
| C-N (amide) | 1.36 Å | |
| C(ring)-C(carbonyl) | 1.51 Å | |
| Bond Angle | O=C-N | 122.5° |
| C(ring)-C-N | 117.0° | |
| Dihedral Angle | C(ring)-C(ring)-C-N | 85.0° |
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound—specifically the bond between the benzene (B151609) ring and the carbonyl group, and the C-N amide bond—means the molecule can exist in various conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies.
A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations. mdpi.com By systematically rotating one or more dihedral angles and calculating the energy at each step, a map of the conformational landscape is generated. guidechem.com For this molecule, a key investigation would be the rotation around the aryl-amide bond, which is heavily influenced by the steric hindrance from the ortho-methyl groups and the N-isopropyl group. researchgate.net These bulky groups are expected to create a high rotational barrier, forcing the amide plane to be significantly twisted relative to the benzene ring. researchgate.net The results would identify the most stable conformer(s) and the energy barriers between them.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental results for structure validation.
Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. For the target compound, this would predict the stretching frequencies for the C=O (carbonyl) and N-H bonds, which are signature peaks in an IR spectrum. For example, in N-substituted benzamides, the C=O stretching frequency is a key electronic parameter. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra. For this compound, this would help assign the signals for the three distinct methyl groups on the ring, the isopropyl methyl groups, and the respective protons and carbons.
Comparison of these computationally predicted spectra with experimentally obtained spectra is a powerful method for confirming the synthesized structure. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing conformational flexibility and intermolecular interactions. nist.gov
An MD simulation of this compound, either in a solvent or in a condensed phase, would show how the molecule moves and flexes at a given temperature. It would reveal the accessible range of dihedral angles and how the molecule interacts with its environment (e.g., solvent molecules) through forces like van der Waals interactions and potential hydrogen bonding. Such simulations are crucial for understanding how the molecule might behave in a biological or material context. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be used to study the chemical reactivity of a molecule and elucidate reaction mechanisms. For instance, the synthesis of this compound (likely from 2,4,6-trimethylbenzoyl chloride and propan-2-amine) could be modeled.
Computational methods can identify the reactants, products, and any intermediates along the reaction pathway. A key aspect of this is the characterization of the transition state—the highest energy point on the reaction coordinate. By calculating the structure and energy of the transition state, chemists can understand the energy barrier (activation energy) of the reaction, which determines the reaction rate. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Studies
QSAR and QSPR studies are statistical methods used to correlate a molecule's structure with its biological activity or physical properties, respectively. sigmaaldrich.com These models are built by analyzing a dataset of related compounds and their measured activities or properties.
If this compound were part of a series of potential drug candidates or materials, a QSAR/QSPR study would be highly relevant. researchgate.netnih.gov The first step involves calculating various molecular descriptors for each compound in the series. These can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Indices that describe molecular branching and connectivity.
A statistical model (e.g., multiple linear regression) is then created to form an equation linking these descriptors to the observed activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired property.
Analysis of Non-Linear Optical Properties
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. researchgate.netjhuapl.edu Organic molecules, particularly those with donor-acceptor structures, can exhibit significant NLO properties. nih.gov
The NLO properties of this compound could be investigated computationally. DFT calculations are used to determine the molecule's polarizability (α) and first-order hyperpolarizability (β), which are key indicators of NLO response. mdpi.comnih.gov While the target molecule does not have a classic strong donor-pi-acceptor system, the interaction between the electron-rich trimethylphenyl group and the amide moiety could lead to modest NLO effects. The calculations would quantify these properties and assess the material's potential for NLO applications. researchgate.net
An extensive search of scientific literature and databases has been conducted to identify theoretical and computational investigations, specifically molecular docking and binding affinity predictions, for the compound This compound .
Therefore, it is not possible to provide an article section on the "Molecular Docking and Binding Affinity Predictions with Macromolecular Targets" for this compound that includes detailed research findings and data tables, as the necessary primary research data is not available in the public domain.
Exploration of Biological and Biochemical Interactions Excluding Clinical Human Trials and Safety/dosage
In Vitro Enzyme Inhibition Studies
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The specific substitutions on 2,4,6-trimethyl-N-(propan-2-yl)benzamide—the trimethylated phenyl ring and the N-isopropyl group—are expected to modulate its potency and selectivity towards these targets.
Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, making them significant targets in cancer therapy. nih.govnih.gov Certain benzamide derivatives, particularly those containing an N-(2-aminophenyl)-benzamide moiety, have been identified as potent inhibitors of Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). nih.govnih.gov These inhibitors function by using the benzamide group as a zinc-binding group (ZBG) to chelate the Zn²⁺ ion in the enzyme's active site. nih.govnih.gov While this compound lacks the ortho-amino group that is critical for this specific binding mechanism in many potent benzamide HDAC inhibitors, some derivatives with other substitutions have shown activity. nih.gov For instance, derivatives with a methyl group instead of an amino group at the ZBG position, while inactive as HDAC inhibitors, still displayed antiproliferative activity, suggesting other mechanisms of action. nih.gov The 2,4,6-trimethylphenyl portion of the target compound would serve as the "cap" group, which interacts with residues at the rim of the active site, influencing inhibitor potency and selectivity.
Table 1: In Vitro HDAC Inhibition by Benzamide Derivatives
This table presents data for related benzamide compounds to illustrate the potential activity of the chemical class.
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzamide Derivative 7j | HDAC1 | 0.65 | nih.gov |
| Benzamide Derivative 7j | HDAC2 | 0.88 | nih.gov |
| Benzamide Derivative 7j | HDAC3 | 1.70 | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibitors of AChE and BChE are primary therapeutic agents for managing neurodegenerative conditions like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govnih.gov Studies on (E)-5-styrylbenzamide derivatives have demonstrated their potential to inhibit both cholinesterases. mdpi.com The inhibitory activity was found to be dependent on the substitutions on the styryl ring, with halogenated derivatives showing significant potency against BChE. mdpi.com For this compound, the bulky, hydrophobic trimethylphenyl and N-isopropyl groups would be expected to interact with the hydrophobic gorge of the AChE active site.
Table 2: Cholinesterase Inhibition by (E)-5-styrylbenzamide Derivatives
This table shows data for related benzamide compounds to provide context.
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| (E)-5-(4-Fluorostyryl)-2-aminobenzamide (2b) | AChE | > 50 | mdpi.com |
| (E)-5-(4-Fluorostyryl)-2-aminobenzamide (2b) | BChE | > 50 | mdpi.com |
| (E)-5-(4-Fluorostyryl)-2-[[(4-methylphenyl)sulfonyl]amino]benzamide (3b) | AChE | > 50 | mdpi.com |
| (E)-5-(4-Fluorostyryl)-2-[[(4-methylphenyl)sulfonyl]amino]benzamide (3b) | BChE | 4.3 | mdpi.com |
Beta-secretase 1 (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β plaques. nih.govnih.gov The development of small-molecule BACE1 inhibitors is a major goal in drug discovery. nih.gov Research has shown that (E)-5-styrylbenzamide derivatives can act as BACE1 inhibitors, with activity influenced by substitutions. mdpi.com The large, open active site of BACE1 has evolved to bind polypeptide substrates, and small molecules like benzamide derivatives can be designed to fit within this pocket. nih.govnih.gov
Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide. nih.govscienceopen.com Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. scienceopen.comresearchgate.net The classical inhibitors of CAs are sulfonamides, which coordinate to the active site zinc ion. nih.govscienceopen.com While some benzamide-containing compounds have been studied, the benzamide moiety itself is not a typical zinc-binding group for this enzyme class. Therefore, this compound is not predicted to be a potent CA inhibitor unless incorporated into a larger structure featuring a more effective zinc-binding pharmacophore. drugbank.com
Understanding the interactions between a ligand and its target enzyme at an atomic level is fundamental to drug design. nih.govmdpi.com For benzamide derivatives, these interactions are typically studied using computational methods like molecular docking and X-ray crystallography. nih.govnih.gov
For HDAC inhibition by N-(2-aminophenyl)-benzamides, docking studies reveal that the ligand binds in the active site channel, with the ortho-aminobenzamide group chelating the catalytic zinc ion. nih.gov The "cap" group, which would be the 2,4,6-trimethylphenyl moiety in the case of the title compound, explores a hydrophobic region of the active site, forming key interactions that determine selectivity and potency. nih.gov
In the context of cholinesterase and BACE-1 inhibition by 5-styrylbenzamide derivatives, molecular docking studies suggest that the benzamide core and its substituents form noncovalent interactions, such as hydrogen bonds and hydrophobic contacts, within the respective active sites. mdpi.com The strong electron-withdrawing effect of halogen atoms on some derivatives was proposed to enhance these noncovalent interactions, thereby increasing biological activity. mdpi.com The crystal structure of a related compound, 2,4,6-trimethylbenzamide (B1618925), shows that the amide group is significantly twisted relative to the aromatic ring due to steric hindrance from the ortho-methyl groups, a conformational feature that would heavily influence its binding mode in an enzyme active site. researchgate.net
Cell-Based Assays for Biological Pathway Modulation (e.g., anti-proliferative activity on specific cancer cell lines for mechanistic understanding)
Cell-based assays are critical for understanding how a compound affects biological pathways in a living system. A widely used method is the proliferation assay, which measures a compound's ability to inhibit the growth of cancer cells, often reported as an IC₅₀ value (the concentration required to inhibit 50% of cell growth). nih.gov
Numerous studies have demonstrated the antiproliferative activity of benzamide derivatives against various cancer cell lines. bohrium.comnih.gov This activity is often linked to the inhibition of enzymes like HDACs. nih.govnih.gov For example, novel N-(2-aminophenyl)-benzamide derivatives that inhibit HDAC1 and HDAC2 also show micromolar antiproliferative activity against lung (A549) and central nervous system (SF268) cancer cell lines. nih.gov Similarly, quinoxaline-based propanamides have shown broad-spectrum antiproliferative effects against prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines, with their mechanism suggested to involve HDAC inhibition. 47.251.13mdpi.com
Table 3: Antiproliferative Activity of Benzamide and Related Derivatives on Cancer Cell Lines
This table compiles data for structurally related compounds to illustrate the potential activity of the chemical class.
| Compound Class | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| N-(2-aminophenyl)-benzamide (GK444) | A549 (Lung) | 2.5 | nih.gov |
| N-(2-aminophenyl)-benzamide (GK444) | SF268 (CNS) | 3.5 | nih.gov |
| Benzamide Derivative 7j | MCF-7 (Breast) | 1.48 | nih.gov |
| Benzamide Derivative 7j | T47D (Breast) | 1.15 | nih.gov |
| Thienylbenzamidine (12a) | 60 cell line panel (mean) | 1.65 (GI₅₀) | bohrium.com |
| Quinoxaline Propanamide (6k) | MCF-7 (Breast) | 6.93 | mdpi.com |
| Quinoxaline Propanamide (6k) | HCT-116 (Colon) | 10.88 | mdpi.com |
| Quinoxaline Propanamide (6k) | HeLa (Cervical) | 9.46 | mdpi.com |
Given these findings, this compound is a candidate for possessing antiproliferative properties, the mechanism of which would require dedicated investigation to determine if it involves HDAC inhibition or other cytotoxic pathways. nih.gov
Receptor Binding Studies and Ligand-Target Interactions in Pre-clinical Models
Receptor binding assays are essential preclinical tools used to quantify the affinity of a ligand for its molecular target. nih.gov These experiments typically use a radiolabeled ligand to determine the binding affinity (Kᵢ) of a test compound for a specific receptor expressed in recombinant cell lines. nih.gov
While specific receptor binding data for this compound are not available in the reviewed literature, studies on other small molecules illustrate the methodology. For instance, the affinity of the modulator PF-06372865 for various GABAₐ receptor subtypes was determined using competition-binding experiments with [³H]-flumazenil, yielding Kᵢ values in the nanomolar range. nih.gov Similarly, the binding affinity of propanamide antagonists for the TRPV1 receptor was investigated to establish structure-activity relationships. nih.gov Computational methods, such as the development of pharmacophore models, are also used in preclinical studies to predict and rationalize ligand-receptor interactions. nih.gov Any future preclinical development of this compound would necessitate such binding studies to identify and characterize its primary molecular targets.
Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Investigations
SAR and STR studies are the cornerstone of medicinal chemistry, aiming to optimize a lead compound's activity by systematically modifying its chemical structure. nih.govnih.gov For the benzamide class, several SAR studies provide insights into how the structure of this compound might influence its biological activity.
The Benzamide Core: The central amide bond is a critical feature. In many enzyme inhibitors, it acts as a hydrogen bond donor and acceptor, anchoring the molecule in the active site.
The Phenyl Ring and its Substituents (Cap Group): For HDAC inhibitors, the cap group (here, the 2,4,6-trimethylphenyl moiety) is crucial for potency and selectivity. nih.gov The trimethyl substitution provides significant bulk and hydrophobicity, which would favor binding to proteins with large, greasy pockets. The ortho-methyl groups cause steric hindrance that twists the amide plane relative to the ring, a key conformational constraint that dictates how the molecule can interact with a target. researchgate.net
The N-Substituent: The N-(propan-2-yl) or isopropyl group also contributes to the molecule's steric bulk and lipophilicity. In a series of TRPV1 antagonists, modifications to the N-benzyl group (the C-region) significantly impacted receptor potency, demonstrating the importance of this part of the molecule for target engagement. researchgate.net
SAR from Related Series: In studies of benzenesulfonamide (B165840) PPARγ modulators, electron-withdrawing groups on the aromatic ring enhanced activity, while electron-donating methyl groups diminished it. nih.gov In studies of styrylbenzamides, halogen substituents on the styryl portion were key for potent BChE inhibition. mdpi.com
These findings collectively suggest that the specific combination of the trimethylphenyl "cap" and the N-isopropyl group on this compound would fine-tune its interaction profile, likely favoring targets with accommodating hydrophobic pockets and potentially precluding it from binding to targets with narrow active sites.
Interaction with Biological Macromolecules (e.g., proteins, melanin)
Proteins: Beyond specific enzyme inhibition, benzamides can interact with other proteins and macromolecules. A study on benzamide itself found that it does not bind directly to purified poly(ADP-ribose) polymerase protein but does bind to the coenzymic DNA that is tightly associated with the enzyme. nih.gov This suggests that some benzamide derivatives may exert their effects by interacting with protein-DNA complexes or directly with nucleic acids. nih.gov
Melanin (B1238610): Melanin is a complex biopolymer found in various tissues, and its interaction with drugs can influence their distribution and efficacy. Melanin is known to bind a wide range of molecules, an interaction that is often dependent on charge. nih.gov The process of melanin formation occurs in acidic organelles called melanosomes, and an acidic pH enhances the interaction between melanin and proteins. nih.gov While there are no specific studies on the interaction between this compound and melanin, other small molecules are known to inhibit melanin synthesis by binding to and inhibiting tyrosinase, the key enzyme in the melanogenesis pathway. nih.gov Given its structure, any potential interaction of the benzamide with melanin would likely be driven by hydrophobic forces and hydrogen bonding rather than strong electrostatic interactions.
Potential as Biochemical Probes or Tool Compounds for Biological Systems
A biochemical probe is a molecule used to study and manipulate biological systems, while a tool compound is a well-characterized molecule that can be used to validate and probe biological hypotheses. Currently, there is a lack of specific published research investigating the direct application of this compound as a biochemical probe or tool compound.
While the broader class of benzamides has been explored for various pharmacological activities, specific data on the utility of this particular substituted benzamide in probing biological pathways or serving as a tool for target validation is not available in the current scientific literature. The unique structural combination of the 2,4,6-trimethylbenzoyl group and the N-isopropyl substituent may confer specific binding properties, but these have yet to be characterized.
Future research would be necessary to determine if this compound possesses the required selectivity and potency to serve as a useful biochemical probe for a specific biological target or pathway. Such studies would typically involve screening the compound against a panel of receptors, enzymes, or other cellular components to identify any specific interactions.
Antioxidant Activity in Biological Systems
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals and other reactive oxygen species (ROS). These reactive species can cause cellular damage, and antioxidants play a vital role in protecting biological systems from such oxidative stress.
As of the current date, there are no specific studies in the peer-reviewed scientific literature that have evaluated the antioxidant activity of this compound in biological systems. While the antioxidant properties of various other classes of compounds have been extensively studied, this particular N-substituted trimethylbenzamide has not been a subject of such investigations.
The potential antioxidant activity of a molecule can sometimes be inferred from its chemical structure. For instance, the presence of phenolic hydroxyl groups is often associated with antioxidant capacity. However, this compound lacks such a group. Any potential antioxidant activity would, therefore, likely arise from other structural features, but this remains speculative without experimental evidence.
To ascertain the antioxidant potential of this compound, in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, or cellular antioxidant activity (CAA) assays would need to be performed.
Table 1: Investigated Biological and Biochemical Interactions of this compound
| Interaction Type | Research Findings |
|---|---|
| Biochemical Probe/Tool Compound | No studies available |
| Antioxidant Activity | No studies available |
Advanced Applications and Future Research Directions
Utilization in Materials Science
Currently, there is a notable absence of specific research detailing the application of 2,4,6-trimethyl-N-(propan-2-yl)benzamide in materials science. However, the broader class of benzamides and polyamides are integral to the development of advanced materials, suggesting potential avenues for future investigation.
Polymer Chemistry: Polyamides, polymers linked by amide bonds, are renowned for their high performance, thermal stability, and mechanical strength. While aromatic polyamides, or aramids, are well-established, the incorporation of N-substituted and sterically hindered monomers like this compound is less common. The bulky trimethylphenyl and isopropyl groups could introduce unique properties to polymer chains, such as increased solubility in organic solvents and altered chain packing, which could be advantageous for specific applications. nih.govnih.gov For instance, well-defined copolybenzamides have been synthesized to create materials with controlled molecular weights and narrow distributions, which can then be blended with other polymers like Nylon 6 to enhance properties through hydrogen bonding. nih.govnih.gov Future research could explore the synthesis of polymers incorporating this compound to study their thermal and mechanical properties.
Supramolecular Assemblies: The amide functional group is a cornerstone of supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. The crystal structure of the related compound, 2,4,6-trimethylbenzamide (B1618925), reveals a one-dimensional network formed through N-H···O=C hydrogen bonds. researchgate.net The N-substitution in this compound with an isopropyl group prevents the formation of such traditional amide-to-amide hydrogen bond chains. However, the molecule could still participate in other non-covalent interactions, such as C-H···O or C-H···π interactions, to form distinct supramolecular architectures. The steric hindrance provided by the trimethylphenyl and isopropyl groups could be exploited to direct the self-assembly process, potentially leading to the formation of novel porous materials or liquid crystals. The study of molecularly imprinted polymers (MIPs) using N-substituted acrylamides as functional monomers also points to the utility of such structures in creating specific recognition cavities. mdpi.com
Role in Chemical Biology as a Scaffold for Library Synthesis
The use of this compound as a specific scaffold for library synthesis in chemical biology is not yet documented in published research. Nevertheless, the benzamide (B126) core is a privileged structure in medicinal chemistry, and the principles of combinatorial chemistry suggest its potential as a building block for generating diverse molecular libraries. researchgate.netresearchgate.net
DNA-encoded libraries (DELs) have become a powerful tool for identifying hit compounds in drug discovery, and rely on the efficient synthesis of a vast number of small molecules attached to DNA barcodes. nih.gov The development of robust chemical reactions compatible with DNA is crucial for the success of DELs. While specific examples for this compound are lacking, the general utility of benzamide synthesis in creating focused libraries is well-recognized. researchgate.net The design of chemical libraries often revolves around a central core or scaffold, to which various substituents are added. researchgate.net The this compound scaffold offers three distinct regions for diversification: the trimethylated phenyl ring, the N-isopropyl group, and potentially the amide bond itself through cleavage and re-functionalization. The steric hindrance of this scaffold could also be a feature to exploit, potentially leading to libraries of compounds with unique three-dimensional shapes and selectivities for biological targets.
Exploration in Agrochemicals
Direct studies on the antifungal or insecticidal properties of this compound are not currently available. However, the broader class of benzamide derivatives has shown significant promise in the development of new agrochemicals.
Antifungal Properties: Numerous studies have demonstrated the potent antifungal activity of various substituted benzamides. For example, novel benzamide derivatives containing a triazole moiety have exhibited excellent activity against several phytopathogenic fungi, with some compounds showing efficacy superior to the commercial fungicide myclobutanil. nih.govresearchgate.net The structure-activity relationship (SAR) of these compounds indicated that substitutions on the benzene (B151609) ring significantly influence their antifungal activity. nih.govresearchgate.net Another study on 2-chloro-N-phenylacetamide revealed its mechanism of action likely involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br These findings suggest that the benzamide core is a viable pharmacophore for antifungal agents. Future research could involve the synthesis and screening of derivatives of this compound for activity against plant pathogens.
Insecticidal Properties: Benzamide derivatives have also been investigated as insecticides. For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good larvicidal activities against mosquito larvae. nih.gov The amide group is a key structural feature in many commercial pesticides, valued for its ability to interact with target enzymes and its biodegradability. nih.gov Given the structural diversity of active benzamides in this field, the unique steric and electronic properties of this compound could potentially be leveraged to develop new insecticidal compounds with novel modes of action.
Development as Molecular Probes for Imaging
There is no specific research on the development of this compound as a molecular probe for imaging. However, the benzamide scaffold has been successfully utilized in the development of radiotracers for imaging, particularly for targeting melanin (B1238610) in melanoma.
Melanin, a pigment produced in excess by most malignant melanomas, serves as a specific target for diagnostic imaging and targeted radionuclide therapy. nih.govresearchgate.netnih.gov Benzamide derivatives have been shown to have a high affinity for melanin. nih.govresearchgate.netnih.gov These molecules are often radiolabeled with isotopes like iodine-123, iodine-131, or fluorine-18 (B77423) to be visualized by SPECT or PET imaging. researchgate.netnih.govresearchgate.net The design of these probes often involves modifying the benzamide structure to optimize its pharmacokinetic properties for imaging applications. While the existing research focuses on other substituted benzamides, the fundamental affinity of the benzamide core for melanin suggests that this compound could be a starting point for designing new melanin-targeting probes. The steric bulk of the trimethylphenyl and isopropyl groups would likely influence its binding affinity and in vivo distribution, which would need to be carefully evaluated in preclinical models.
Synergistic Approaches with Other Chemical Entities
Specific studies on synergistic approaches involving this compound are not available. However, the concept of chemical synergy is a growing area of research in both medicine and materials science. In the context of medicinal chemistry, combining a benzamide derivative with another therapeutic agent could lead to enhanced efficacy or overcome drug resistance. For example, in cancer therapy, a benzamide-based compound targeting a specific metabolic pathway could be used in combination with a cytotoxic agent. nih.gov In materials science, the blending of a polymer derived from this compound with another polymer could result in a material with superior properties compared to the individual components. nih.gov The potential for synergistic interactions is vast and represents a significant area for future exploration.
Emerging Trends in Benzamide Research and Unexplored Avenues for this compound
Benzamide chemistry is a dynamic field with several emerging trends. One significant area is the development of new methods for amide bond activation, which allows for the transformation of typically stable amide bonds into other functional groups. researchgate.net This opens up new possibilities for using benzamides as synthetic intermediates. Another trend is the design of multi-target compounds, where a single molecule is designed to interact with multiple biological targets. mdpi.comnih.gov Substituted benzamides have been explored as dual inhibitors of enzymes implicated in Alzheimer's disease. mdpi.comnih.gov
For this compound, several unexplored avenues exist:
Asymmetric Catalysis: The sterically hindered nature of the molecule could make it an interesting ligand for asymmetric catalysis, where the bulky groups could create a specific chiral environment around a metal center.
Conformational Studies: A detailed investigation of the conformational preferences of this compound could provide insights into its potential interactions with biological macromolecules or its self-assembly behavior.
Mechanistic Probes: The compound could be used as a mechanistic probe to study enzymatic reactions where steric hindrance at the active site is a key factor.
Fragment-Based Drug Discovery: Given its relatively small size, it could serve as a starting fragment in fragment-based drug discovery campaigns, with the potential for growing the molecule in different vectors to achieve high-affinity binders.
The table below summarizes the potential research directions for this compound based on the applications of the broader benzamide class.
| Research Area | Potential Application of this compound | Rationale based on Benzamide Class |
| Polymer Chemistry | Monomer for high-performance polymers with enhanced solubility. | Benzamides are key components of thermally stable polymers. nih.govnih.gov |
| Supramolecular Chemistry | Building block for novel self-assembling materials. | The amide group directs assembly via hydrogen bonding. researchgate.net |
| Chemical Biology | Scaffold for combinatorial library synthesis. | Benzamides are privileged structures in medicinal chemistry. researchgate.netresearchgate.net |
| Agrochemicals | Lead compound for new fungicides or insecticides. | Benzamide derivatives exhibit potent antifungal and insecticidal activities. nih.govresearchgate.netnih.gov |
| Molecular Imaging | Precursor for melanin-targeting imaging agents. | Benzamides show high affinity for melanin in melanoma. nih.govresearchgate.netnih.gov |
Q & A
Basic: How can researchers optimize the synthesis of 2,4,6-trimethyl-N-(propan-2-yl)benzamide to achieve high purity and yield?
Methodological Answer:
Optimization involves multi-step synthesis with stringent control of reaction conditions. For example:
- Step 1: Use acyl chloride intermediates (e.g., 2,4,6-trimethylbenzoyl chloride) reacted with isopropylamine under anhydrous conditions to form the benzamide backbone .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Step 3: Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) to minimize side products .
- Step 4: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Basic: What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and N-H bends (~1540 cm⁻¹) .
- NMR: Use and NMR to confirm methyl group environments (δ 1.2–1.4 ppm for isopropyl CH, δ 2.3–2.5 ppm for aromatic CH) and amide linkage (δ 7.8–8.2 ppm for CONH) .
- Crystallography:
Advanced: How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Design: Synthesize analogs with variations in methyl substitution (e.g., 2,4-dimethyl, 3,5-dimethyl) and N-alkyl groups (e.g., tert-butyl, hexyl) .
- Biological Assays: Compare activities (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC values) .
- Data Analysis:
- Use statistical tools like ANOVA to assess significance of substituent effects (e.g., Duncan’s test for mean comparisons) .
- Tabulate SAR trends (example):
| Derivative | Structural Modification | Activity (IC, μM) | Reference |
|---|---|---|---|
| 2,4-Dimethyl-N-isopropyl | Reduced steric bulk | 12.3 ± 1.2 | |
| 2,4,6-Trimethyl-N-tert-butyl | Increased lipophilicity | 8.7 ± 0.9 |
Advanced: What strategies are effective in resolving contradictions in biological activity data among structurally similar benzamide derivatives?
Methodological Answer:
- Source Identification:
- Mechanistic Studies:
- Computational Modeling:
Advanced: How can computational methods be integrated with experimental data to predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Reactivity Prediction:
- Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
